(4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid is a synthetic organic compound that features a piperazine ring substituted with a cyclobutyl group and an acetic acid moiety. Compounds with piperazine rings are often explored for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid typically involves the following steps:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Oxidation to Form the Ketone:
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group or the piperazine ring.
Reduction: Reduction reactions can target the ketone group to form secondary alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic conditions.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Antimicrobial Agents: Potential use in developing new antimicrobial drugs.
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Explored for potential therapeutic applications, including anticancer and antiviral drugs.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of (4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutyl group and piperazine ring could play crucial roles in binding to these targets, while the acetic acid moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclobutyl-3-oxo-piperazin-1-YL)-propionic acid: Similar structure but with a propionic acid moiety.
(4-Cyclobutyl-3-oxo-piperazin-1-YL)-butyric acid: Similar structure but with a butyric acid moiety.
(4-Cyclobutyl-3-oxo-piperazin-1-YL)-benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
(4-Cyclobutyl-3-oxo-piperazin-1-YL)-acetic acid is unique due to its specific combination of a cyclobutyl group, a piperazine ring, and an acetic acid moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(4-cyclobutyl-3-oxopiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-11(7-10(14)15)4-5-12(9)8-2-1-3-8/h8H,1-7H2,(H,14,15) |
InChI Key |
TZXPASCZTVACSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.